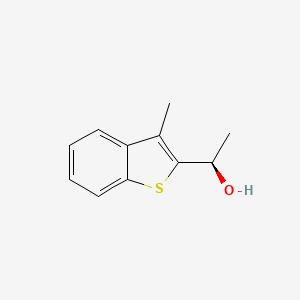![molecular formula C14H21N B1428964 N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine CAS No. 1079178-27-0](/img/structure/B1428964.png)
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine
Übersicht
Beschreibung
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, also known as N-methylcyclopropanamine, is an organic compound with a cyclic structure and a molecular formula of C10H17N. It is a versatile compound that is used for a variety of purposes, including as a synthetic intermediate, as a pharmaceutical agent, and as a research tool. N-methylcyclopropanamine is a cyclic amine, meaning it contains a nitrogen atom surrounded by three carbon atoms. It is a colorless solid with a melting point of 46-48°C.
Wissenschaftliche Forschungsanwendungen
Neurobiological Studies and Treatment Potentials
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine and similar compounds have been studied for their roles in neurobiology and potential therapeutic applications. Cyclopropanamine compounds, including those structurally related to N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine, have been explored for their inhibitory effects on Lysine-specific demethylase-1 (LSD1). LSD1 plays a crucial role in the regulation of gene expression through histone modification, with implications for treating schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Analytical Chemistry and Metabolite Identification
In the field of analytical chemistry, cyclopropanamine derivatives have been analyzed for their metabolites. Studies have examined the transformation of related compounds by various microbial species, which can assist in understanding the metabolism and environmental impact of these substances (M. J. Schocken, J. Mao, D. J. Schabacker, 1997).
Chemical Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of related cyclopropanamine compounds. This includes studies on the synthesis processes and the analysis of the chemical and physical properties of these substances, which are essential for their application in various scientific and medical fields (P. Kavanagh, D. Angelov, J. O'Brien, J. Power, S. McDermott, Brian Talbot, J. Fox, C. O'donnell, R. Christie, 2013).
Environmental and Toxicological Research
Environmental and toxicological research involving cyclopropanamine derivatives has been conducted to understand their impact and behavior in different ecological systems. This includes studying the degradation and transformation of these compounds in various environments, providing insight into their persistence and potential ecological risks (A. V. Bezdudny, Denis Klukovsky, N. Simurova, Pavel K. Mykhailiuk, O. Shishkin, Yurii M. Pustovit, 2011).
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)9-12-3-5-13(6-4-12)10-15-14-7-8-14/h3-6,11,14-15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECOQDMLFAEFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
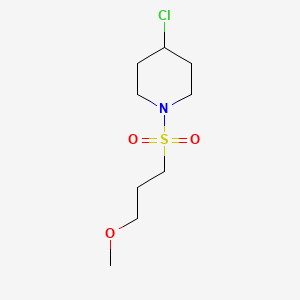
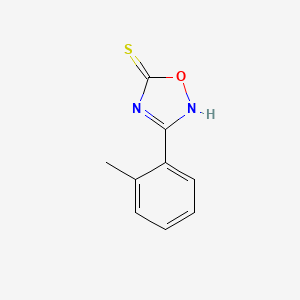
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)
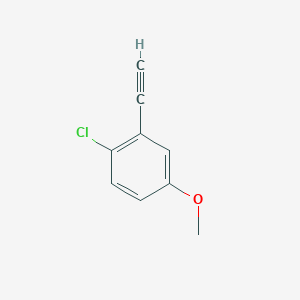
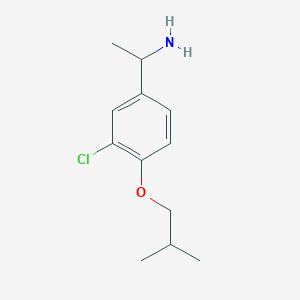
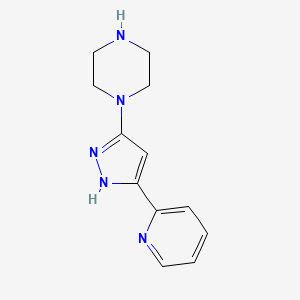
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)
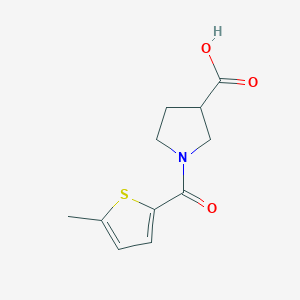


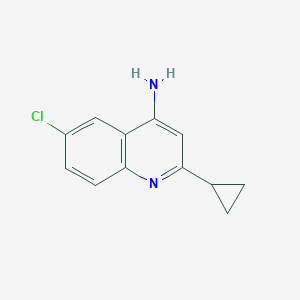
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
